(S)-4-(tert-butyl)-2-(2-(diphenylphosphanyl)-5-methoxyphenyl)-4,5-dihydrooxazole
CAS No.:
Cat. No.: VC18866313
Molecular Formula: C26H28NO2P
Molecular Weight: 417.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H28NO2P |
|---|---|
| Molecular Weight | 417.5 g/mol |
| IUPAC Name | [2-[(4S)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]-4-methoxyphenyl]-diphenylphosphane |
| Standard InChI | InChI=1S/C26H28NO2P/c1-26(2,3)24-18-29-25(27-24)22-17-19(28-4)15-16-23(22)30(20-11-7-5-8-12-20)21-13-9-6-10-14-21/h5-17,24H,18H2,1-4H3/t24-/m1/s1 |
| Standard InChI Key | IPNLLJRWDFJXHX-XMMPIXPASA-N |
| Isomeric SMILES | CC(C)(C)[C@H]1COC(=N1)C2=C(C=CC(=C2)OC)P(C3=CC=CC=C3)C4=CC=CC=C4 |
| Canonical SMILES | CC(C)(C)C1COC(=N1)C2=C(C=CC(=C2)OC)P(C3=CC=CC=C3)C4=CC=CC=C4 |
Introduction
(S)-4-(tert-Butyl)-2-(2-(diphenylphosphanyl)-5-methoxyphenyl)-4,5-dihydrooxazole is a complex organic compound with significant applications in coordination chemistry and organic synthesis. It is characterized by its unique molecular structure, which includes a tert-butyl group and a diphenylphosphanyl moiety. The compound has a molecular formula of C26H28NO2P and a molecular weight of approximately 417.48 g/mol .
Synthesis and Applications
The synthesis of (S)-4-(tert-Butyl)-2-(2-(diphenylphosphanyl)-5-methoxyphenyl)-4,5-dihydrooxazole typically involves multi-step synthetic routes. These methods may vary based on available reagents and desired yields. The compound finds applications primarily in coordination chemistry and organic synthesis due to its versatility as a ligand.
Interaction Studies
Interaction studies involving this compound focus on its behavior with metal ions and other ligands. These studies help determine quantitative assessments such as binding constants and thermodynamic parameters, which are crucial for understanding its role in catalytic processes.
Related Compounds
Several compounds share structural similarities with (S)-4-(tert-Butyl)-2-(2-(diphenylphosphanyl)-5-methoxyphenyl)-4,5-dihydrooxazole. Notable examples include:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume